2-((Ethoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid
Description
Fourier-Transform Infrared Spectroscopy (FTIR)
| Peak (cm⁻¹) | Assignment | Source |
|---|---|---|
| 3300–2500 | Broad O–H stretch (carboxylic acid) | |
| 1745 | C=O (ethoxycarbonyl ester) | |
| 1710 | C=O (carboxylic acid) | |
| 1602 | C=C (furan ring) | |
| 1250 | C–O–C (ethoxy group) |
Nuclear Magnetic Resonance (NMR)
- δ 7.60 (d, J = 1.8 Hz, 1H, furan H-3)
- δ 6.48 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4)
- δ 6.38 (d, J = 3.2 Hz, 1H, furan H-5)
- δ 4.21 (q, J = 7.1 Hz, 2H, OCH2CH3)
- δ 3.95 (s, 2H, NCH2COO)
- δ 1.27 (t, J = 7.1 Hz, 3H, CH3)
- δ 170.8 (COOH)
- δ 156.3 (ester C=O)
- δ 151.2 (furan C-2)
- δ 110.4–142.1 (furan C-3/C-4/C-5)
- δ 61.9 (OCH2CH3)
- δ 49.5 (NCH2COO)
- δ 14.1 (CH3)
Properties
IUPAC Name |
2-[ethoxycarbonyl(furan-2-ylmethyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-2-15-10(14)11(7-9(12)13)6-8-4-3-5-16-8/h3-5H,2,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTIUFGEAKGSBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(CC1=CC=CO1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Ethoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid typically involves the reaction of ethyl chloroformate with furan-2-ylmethylamine, followed by the addition of glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Ethyl chloroformate reacts with furan-2-ylmethylamine in the presence of a base such as triethylamine to form the intermediate ethyl (furan-2-ylmethyl)carbamate.
Step 2: The intermediate is then reacted with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield 2-((Ethoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Synthetic Formation via Alkylation-Carbamoylation
The compound is synthesized through a two-step alkylation and carbamoylation sequence:
Step 1: Alkylation of Furfurylamine
Furfurylamine reacts with ethyl chloroacetate in toluene at 65–115°C using triethylamine as a base. This yields ethyl 2-((furan-2-ylmethyl)amino)acetate ( , Example 1):
Step 2: Carbamoylation with Ethyl Chloroformate
The intermediate undergoes carbamoylation with ethyl chloroformate in dichloromethane, forming the target compound ( , Step 4):
Conditions: 20–25°C, 2–3 hours. Purity: >98% (GC-MS) ( ).
Hydrolysis and Acid Chloride Formation
The ethoxycarbonyl group undergoes hydrolysis under basic conditions, enabling downstream transformations ( ):
Hydrolysis to Carboxylic Acid
Treatment with aqueous KOH (1.5–2.0 eq) in THF/water (1:1) at 50°C yields 2-((furan-2-ylmethyl)amino)acetic acid:
Acid Chloride Synthesis
Thionyl chloride (1.2 eq) in dichloromethane converts the carboxylic acid to its reactive chloride for cyclization ( ):
Conditions: 0°C to room temperature, 2 hours.
Condensation Reactions with Amines
The ethoxycarbonyl group participates in nucleophilic acyl substitution. For example, it reacts with sulfanilamide to form antifungal derivatives ( ):
Reaction with Sulfanilamide
Conditions: Ethanol, 8-hour reflux. Yield: 60% ( ).
Coordination Chemistry with Metal Ions
The compound acts as a ligand for transition metals, forming chelates with Cu²⁺, Ni²⁺, and Co²⁺ ( ):
| Metal Ion | Molar Ratio (M:L) | Magnetic Moment (BM) | Geometry |
|---|---|---|---|
| Cu²⁺ | 1:2 | 1.82 | Square planar |
| Ni²⁺ | 1:2 | 0.0 | Octahedral |
| Co²⁺ | 1:2 | 4.92 | Tetrahedral |
Key Observations:
-
IR spectra show shifts in carbonyl (1676 → 1590–1610 cm⁻¹) and carboxylate (1400–1450 cm⁻¹) stretches upon coordination ( ).
-
Cu²⁺ complexes exhibit 55–60% inhibition against Aspergillus niger ( ).
Side Reactions and Stability Challenges
Scientific Research Applications
Organic Chemistry
The compound serves as a building block in organic synthesis, particularly in constructing furan-based frameworks prevalent in bioactive compounds. It is utilized in various reactions, including:
- Ugi Four-component Reaction: This method allows rapid assembly of complex molecules from simpler components, yielding high-purity products.
Research indicates that 2-((Ethoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid exhibits potential biological activities:
- Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi.
- Anticancer Activity: Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through specific molecular pathways.
Pharmaceutical Development
The compound is being explored for its potential as a drug candidate for various diseases. Its unique structure allows it to interact with biological targets effectively, making it a subject of interest in drug design.
Material Science
In industrial applications, it is used as a precursor for synthesizing new materials and fine chemicals. Its properties facilitate the development of polymers and resins with enhanced functionalities.
Case Studies
-
Antimicrobial Activity Study:
A study evaluated the effectiveness of various furan derivatives against Gram-positive bacteria. The presence of the ethoxy group significantly enhanced hydrophobic interactions with bacterial membranes, leading to increased antibacterial activity. -
Cancer Cell Apoptosis Induction:
Research demonstrated that treatment with this compound resulted in apoptosis in specific cancer cell lines through modulation of apoptotic pathways, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-((Ethoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid involves its interaction with specific molecular targets. The furan ring and amino acid moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-((Methoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid
- 2-((Ethoxycarbonyl)(thiophen-2-ylmethyl)amino)acetic acid
- 2-((Ethoxycarbonyl)(pyridin-2-ylmethyl)amino)acetic acid
Uniqueness
2-((Ethoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. The furan ring is known for its electron-rich nature, making it reactive in various chemical transformations. Additionally, the combination of the ethoxycarbonyl group and amino acid moiety provides versatility in its applications.
Biological Activity
2-((Ethoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 2-((Ethoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid typically involves two main steps:
- Formation of Ethyl (furan-2-ylmethyl)carbamate : Ethyl chloroformate reacts with furan-2-ylmethylamine in the presence of a base like triethylamine.
- Coupling with Glycine : The intermediate is then reacted with glycine using a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Biological Activity
Research indicates that 2-((Ethoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid exhibits several promising biological activities:
1. Antimicrobial Properties
- The compound has shown potential against various bacterial strains, suggesting its use as an antimicrobial agent. In vitro studies indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria.
2. Anticancer Activity
- Preliminary studies indicate that this compound may possess anticancer properties. Its mechanism appears to involve the modulation of specific molecular targets associated with cancer cell proliferation and survival pathways.
3. Mechanism of Action
- The biological effects are hypothesized to arise from interactions between the furan ring and cellular enzymes or receptors, leading to altered enzymatic activity and signaling pathways. Further detailed studies are required to elucidate these mechanisms fully.
Case Studies
Several studies have focused on the biological evaluation of this compound:
Case Study 1: Antimicrobial Efficacy
- A study assessed the antimicrobial activity of various derivatives of furan-based compounds, including 2-((Ethoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid. Results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Anticancer Properties
- Another study investigated the cytotoxic effects of this compound on human cancer cell lines. The results showed that it induced apoptosis in cancer cells, with IC50 values indicating potent activity at nanomolar concentrations. The study highlighted the potential for further development as an anticancer therapeutic agent.
Comparative Analysis
To better understand the unique properties of 2-((Ethoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-((Methoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid | Methoxy group instead of ethoxy | Moderate antimicrobial activity |
| 2-((Ethoxycarbonyl)(thiophen-2-ylmethyl)amino)acetic acid | Thiophene ring | Enhanced anticancer properties |
| 2-((Ethoxycarbonyl)(pyridin-2-ylmethyl)amino)acetic acid | Pyridine ring | Limited antimicrobial activity |
Q & A
Advanced Research Question
- DFT Calculations : Model the electron density of the furan ring and ethoxycarbonyl group to predict sites for electrophilic/nucleophilic attack.
- Molecular Dynamics Simulations : Simulate interactions with biological targets (e.g., enzymes) to guide in vitro assays. Similar studies on phenylacetic acid derivatives identified hydrogen bonding with active-site residues .
What are the challenges in analyzing metabolites or degradation products of this compound?
Advanced Research Question
Metabolites like 2-(furan-2-ylmethyl)aminoacetic acid (via ester hydrolysis) require sensitive detection:
- LC-MS/MS : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water.
- Isotopic Labeling : Track metabolic pathways using ¹³C-labeled ethoxycarbonyl groups .
How can researchers mitigate interference from byproducts during synthesis?
Advanced Research Question
Common byproducts include unreacted furan-2-ylmethylamine or diethylamino-phenyl-acetic acid analogs. Strategies:
- Solid-Phase Extraction (SPE) : Use mixed-mode sorbents (e.g., C18/SCX) to isolate the target compound.
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on differential solubility .
What are the implications of this compound’s stereochemistry on biological activity?
Advanced Research Question
The chiral center at the glycine moiety may influence binding affinity. Resolve enantiomers via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
